molecular formula C19H22O B1359036 4-Tert-butyl-2'-ethylbenzophenone CAS No. 951884-94-9

4-Tert-butyl-2'-ethylbenzophenone

Cat. No.: B1359036
CAS No.: 951884-94-9
M. Wt: 266.4 g/mol
InChI Key: USKIMPXCIATZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and an ethyl group at the 2’-position of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-2’-ethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2’-ethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Scientific Research Applications

4-Tert-butyl-2’-ethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving photochemical reactions due to its benzophenone core.

    Industry: Used in the production of UV absorbers and stabilizers for plastics and coatings.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2’-ethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and binding affinity. In photochemical applications, the benzophenone core can absorb UV light, leading to excited-state reactions that can be harnessed in various processes.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the tert-butyl and ethyl substituents.

    4-Tert-butylbenzophenone: Similar structure but without the ethyl group.

    2-Ethylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness: 4-Tert-butyl-2’-ethylbenzophenone is unique due to the combined presence of both tert-butyl and ethyl groups, which can influence its steric and electronic properties

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKIMPXCIATZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.